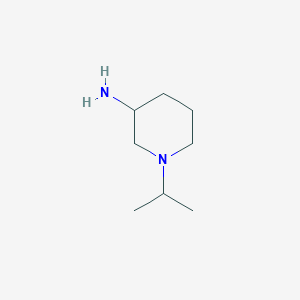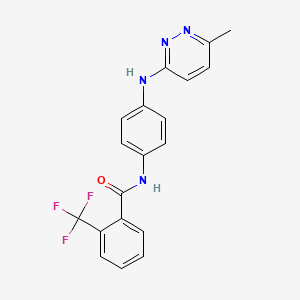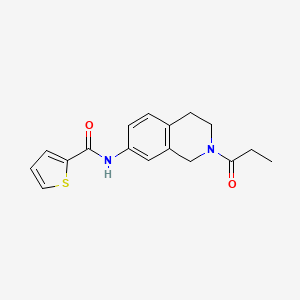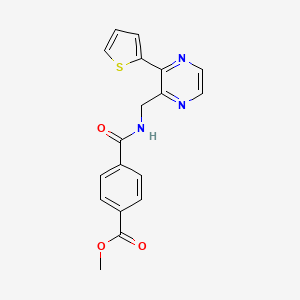
1-Isopropylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropylpiperidin-3-amine is a chemical compound with the CAS Number: 857373-37-6 . It has a molecular weight of 142.24 and its IUPAC name is 1-isopropyl-3-piperidinamine . .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H18N2 . The Inchi Code for this compound is 1S/C8H18N2/c1-7(2)10-5-3-4-8(9)6-10/h7-8H,3-6,9H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a colourless liquid . It has a molecular weight of 142.24 and its IUPAC name is 1-isopropyl-3-piperidinamine .Aplicaciones Científicas De Investigación
Poly(β-amino esters) Synthesis and Characterization Poly(β-aminoesters) were synthesized using secondary amines, including compounds similar to 1-Isopropylpiperidin-3-amine, demonstrating noncytotoxic properties compared to conventional polymers. These polymers degraded hydrolytically in acidic and alkaline media, making them useful in a range of applications, including as synthetic transfection vectors (Lynn & Langer, 2000).
Catalytic Activity in Amine Synthesis Research highlights the use of isopropylamine, a similar compound, in transaminase-catalyzed reactions, important in chemo-enzymatic syntheses. This demonstrates the potential of this compound in catalytic activity, especially in the synthesis of industrially relevant amines (Dawood et al., 2018).
Use in Protective Group of Amines 1-Isopropylallyloxycarbonyl (IPAoc), closely related to this compound, has been used as a protective group for amines. Its removal by a palladium-phosphine catalyst indicates potential applications in peptide synthesis and organic chemistry (Minami, Yuhara, & Tsuji, 1987).
Bioorthogonal Chemical Caging The study of 3-isocyanopropyl derivatives, closely related to this compound, in bioorthogonal reactions highlights their potential as chemical caging moieties. This has implications for drug delivery and chemical biology (Tu et al., 2018).
Chemiluminescent Reagent Quantitation Research involving amines similar to this compound has explored their use in chemiluminescent reagents for quantitation in flowing streams. This could have implications in analytical chemistry, particularly in the detection of various analytes (Lee & Nieman, 1995).
Fluorescence Enhancement Studies Studies on the fluorescence enhancement of aminostilbene derivatives, which are structurally related to this compound, provide insights into the photochemical behavior of these compounds. This is significant for applications in materials science and photochemistry (Yang, Chiou, & Liau, 2002).
CO2 Capture by Task-Specific Ionic Liquid The reaction of compounds structurally similar to this compound with CO2 indicates potential applications in environmental technology, specifically for CO2 capture and sequestration (Bates et al., 2002).
Biosynthesis of Chiral Amines A novel (R)-selective transaminase from Actinobacteria sp., utilizing substrates like this compound, demonstrates the potential for efficient biosynthesis of chiral amines, important in pharmaceutical applications (Tang, Zhang, Ye, & Zheng, 2019).
Safety and Hazards
Direcciones Futuras
Piperidine derivatives, including 1-Isopropylpiperidin-3-amine, could potentially play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
1-propan-2-ylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-5-3-4-8(9)6-10/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMWQJJKTUJTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Benzyl-N-[(3-bromophenyl)-cyanomethyl]butanamide](/img/structure/B2807487.png)
![Tert-butyl N-[(1S,5S,6S,7R)-7-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2807488.png)

![4-(3,4-dichlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2807492.png)
![5-(4-benzylpiperidin-1-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2807493.png)


![2-methoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2807501.png)



![N-(4-bromophenyl)-4-[2-(2-chloroethyl)benzamido]piperidine-1-carboxamide](/img/structure/B2807508.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2807510.png)
